Body Retention Half-Life: Gold Sodium Thiomalate vs. Auranofin
Gold sodium thiomalate exhibits substantially longer body retention compared to the oral gold compound auranofin. Single-dose kinetic studies using isotopically labeled gold demonstrate that 180 days post-administration, more than 30% of the gold sodium thiomalate tracer dose remains in the body, whereas only approximately 1% of the auranofin dose is retained at the same time point [1].
| Evidence Dimension | Body retention of gold at 180 days post-dose |
|---|---|
| Target Compound Data | >30% of original tracer dose retained |
| Comparator Or Baseline | Auranofin: ~1% of original tracer dose retained |
| Quantified Difference | Approximately 30-fold greater retention for gold sodium thiomalate |
| Conditions | Single-dose kinetic study with isotopically labeled gold; human subjects |
Why This Matters
This extended tissue retention supports gold sodium thiomalate's prolonged disease-modifying effect and distinct safety profile relative to oral alternatives.
- [1] Blocka KLN, Furst DE, Landaw E, Dromgoole S, Blomberg A, Paulus HE. Auranofin versus injectable gold: Comparison of pharmacokinetic properties. Am J Med. 1983;75(6A):114-122. View Source
